molecular formula C17H20N2O3S2 B2754386 N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 2034366-26-0

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Numéro de catalogue B2754386
Numéro CAS: 2034366-26-0
Poids moléculaire: 364.48
Clé InChI: HXBHZPSWZPDCKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.

Mécanisme D'action

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide targets the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide disrupts the energy production in cancer cells, leading to apoptosis and decreased cell proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the TCA cycle, leading to decreased ATP production and decreased cell proliferation. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is its specificity for cancer cells, which minimizes the side effects on normal cells. It has also shown efficacy against a variety of cancer types, making it a promising candidate for further development. However, the limitations of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide include its relatively low solubility and stability, which may affect its pharmacokinetics and pharmacodynamics.

Orientations Futures

There are several future directions for the development of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, including the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Combination therapy with chemotherapy and radiation therapy is also a promising avenue for further investigation. Additionally, the development of analogs and derivatives of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may lead to improved efficacy and reduced toxicity.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves several steps, including the condensation of N-cyclopentylthiophene-2-carboxamide with N-methylphenylsulfonyl chloride, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting sulfonamide. The final product is obtained by recrystallization from ethanol.

Applications De Recherche Scientifique

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown efficacy against a variety of cancer types, including pancreatic, lung, breast, and ovarian cancer. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the levels of ATP in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-cyclopentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-19(24(21,22)14-9-3-2-4-10-14)15-11-12-23-16(15)17(20)18-13-7-5-6-8-13/h2-4,9-13H,5-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBHZPSWZPDCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.